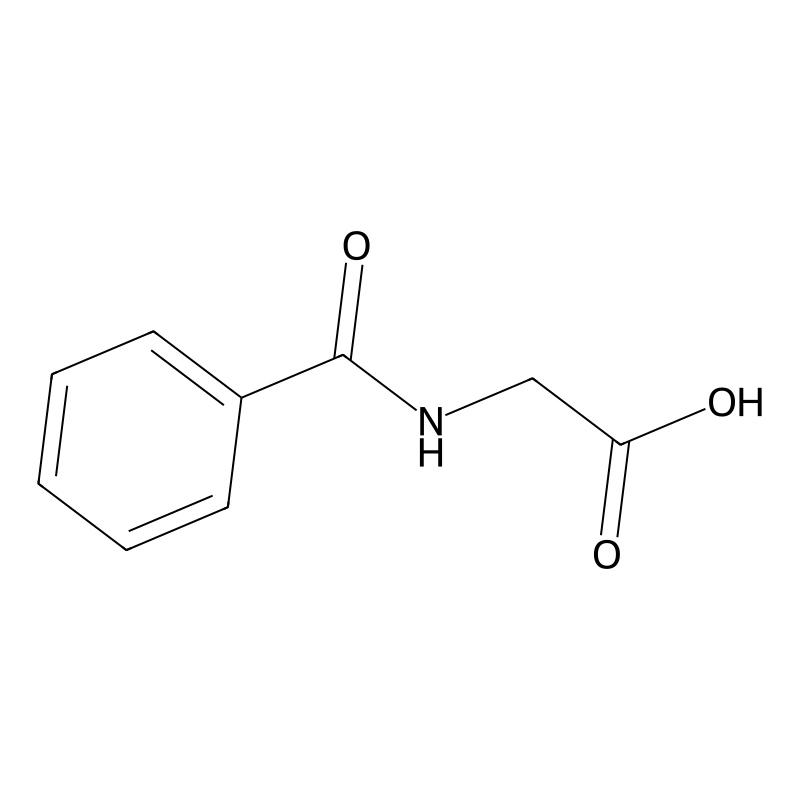

Hippuric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Here are some areas of scientific research involving hippuric acid:

Biomarker of Exposure:

Hippuric acid is often used as a non-invasive biomarker of exposure to certain environmental chemicals, such as toluene. Toluene is a common industrial solvent found in paints, thinners, and برخی محصولات مصرفی (beroz kol masrafi) [consumer products]. When humans are exposed to toluene, their bodies metabolize it into hippuric acid, which is then excreted in the urine. By measuring urinary hippuric acid levels, researchers can assess an individual's exposure to toluene.

Gut Microbiome and Aging:

Recent studies are investigating the potential link between hippuric acid, gut microbiota, and the aging process. These studies suggest that hippuric acid levels might be associated with age-related changes in the gut microbiome and potentially with frailty, a condition characterized by decreased physical function and resilience. However, more research is needed to understand the specific role of hippuric acid in this context.

Hippuric acid, also known as N-benzoylglycine, is an organic compound characterized by the formula C₉H₉NO₃. It is an acyl glycine formed through the conjugation of benzoic acid and glycine, primarily occurring in the urine of herbivorous animals. The name "hippuric" is derived from the Greek words hippos (horse) and ouron (urine), reflecting its historical discovery in horse urine by chemist Justus von Liebig in 1829. In addition to being a metabolic product in animals, hippuric acid is also found in certain plant foods, such as avocados (Persea americana) and common beans (Phaseolus vulgaris) .

Hippuric acid is synthesized through a reaction between benzoic acid and glycine. This process can be represented by the following chemical equation:

In laboratory settings, synthetic hippuric acid can be produced by acylating glycine with benzoyl chloride in the presence of a base, followed by acidification to yield hippuric acid . Furthermore, hippuric acid can undergo hydrolysis under strong basic conditions, reverting to its constituent compounds: glycine and benzoic acid .

Hippuric acid serves as a biomarker for exposure to certain environmental toxins, particularly toluene. It is excreted in urine after the metabolism of toluene, making it useful for monitoring exposure levels in occupational health contexts . Additionally, hippuric acid has been studied for its potential roles in various biological processes, including its antioxidant properties and its influence on gut microbiota composition .

The synthesis of hippuric acid can occur via two primary methods:

- Natural Synthesis: In vivo synthesis occurs when benzoic acid combines with glycine during digestion, particularly in herbivores.

- Chemical Synthesis: In laboratory settings, it can be synthesized through:

- Acylation of glycine with benzoyl chloride.

- Using coupling agents or catalysts to facilitate the reaction under controlled conditions.

Both methods yield hippuric acid as a product, although the natural method reflects its physiological relevance more closely .

Hippuric acid has several applications across different fields:

- Biomarker for Toluene Exposure: It is widely used in toxicology to assess exposure levels among workers handling solvents.

- Pharmaceutical Industry: Hippuric acid and its derivatives are investigated for potential therapeutic properties due to their biological activities.

- Food Industry: Its presence in certain foods can be monitored for quality control and safety assessments.

Additionally, research into hippuric acid's role in metabolic pathways continues to expand its relevance in health sciences .

Studies have shown that hippuric acid interacts with various biological systems. For instance:

- Toxicological Studies: Hippuric acid levels are measured to evaluate the extent of exposure to aromatic hydrocarbons.

- Metabolomic Research: Investigations into how hippuric acid levels correlate with other metabolites provide insights into metabolic disorders and gut health.

- Complex Formation: Research indicates that hippuric acid can form complexes with metal ions (e.g., copper), which may influence biological activity and toxicity profiles .

Hippuric acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzoic Acid | Simple aromatic carboxylic acid | Precursor to hippuric acid; used as a preservative. |

| Glycine | Amino Acid | Building block of proteins; simpler structure than hippuric acid. |

| Salicylic Acid | Aromatic hydroxycarboxylic acid | Used in anti-inflammatory drugs; contains a hydroxyl group. |

| Acetylsalicylic Acid | Ester derivative of salicylic acid | Known as aspirin; used for pain relief and anti-inflammation. |

Hippuric acid is unique due to its specific combination of an amide bond and a carboxylic group linked to an aromatic ring, which distinguishes it from simpler amino acids or carboxylic acids like benzoic or salicylic acids .

Hepatic Glycine Conjugation Pathway

The primary mechanism for hippuric acid formation occurs through the hepatic conjugation of benzoic acid with glycine, a process that represents a fundamental phase II detoxification pathway in mammalian metabolism. This enzymatic transformation is catalyzed by glycine N-acyltransferase, which facilitates the conjugation reaction between benzoyl-coenzyme A and glycine to produce hippuric acid. The enzyme exhibits distinct kinetic properties, demonstrating mechanistic kinetic cooperativity as described by the Ferdinand enzyme mechanism rather than following traditional Michaelis-Menten kinetics.

Biochemical investigations have revealed that human glycine N-acyltransferase displays substrate activation when benzoyl-coenzyme A concentrations remain constant, while exhibiting substrate inhibition patterns when glycine concentrations are held steady. The enzyme demonstrates optimal activity with glycine serving as the preferred amino donor substrate, achieving catalytic efficiency values of approximately 5.2 × 10² M⁻¹s⁻¹, while benzoyl-coenzyme A functions as the most effective amino acceptor substrate with efficiency values reaching 4.5 × 10⁵ M⁻¹s⁻¹.

The hepatic conjugation process involves the initial conversion of benzoic acid to benzoyl-coenzyme A through the action of acyl-coenzyme A synthetase enzymes. This activation step consumes adenosine triphosphate and creates the reactive acylating intermediate necessary for subsequent glycine conjugation. Research conducted using isolated perfused rat liver preparations has demonstrated that glycine conjugation represents the predominant metabolic pathway for benzoic acid, with steady-state hepatic extraction ratios reaching maximum values of 0.6 at input concentrations below 40 micromolar.

Kinetic analyses of the hepatic conjugation system reveal low Michaelis constant values of approximately 12 micromolar and moderately high maximum velocity values of 101 nanomoles per minute per gram of liver tissue. Human liver tissue studies encompassing 110 specimens have shown mean formation rates of benzoyl glycine at 254 ± 90.5 nanomoles per minute per gram of liver, with a coefficient of variation of 36 percent. Interestingly, these investigations identified a weak but significant negative correlation between benzoyl glycine formation rates and donor age, suggesting age-related changes in hepatic conjugation capacity.

Gut Bacterial Metabolism of Phenylalanine

Recent discoveries have unveiled an alternative pathway for hippuric acid formation involving gut bacterial metabolism of the essential amino acid phenylalanine. This host-microbe co-metabolic pathway represents a sophisticated biochemical collaboration between intestinal microorganisms and mammalian enzymatic systems. The process initiates with bacterial transformation of phenylalanine to phenylpropionic acid through deamination reactions carried out by specific gut bacterial populations.

Following bacterial conversion, the host re-oxidizes phenylpropionic acid through a mechanism involving medium-chain acyl-coenzyme A dehydrogenase in hepatic beta-oxidation pathways. This enzymatic process effectively converts the bacterial metabolite into hippuric acid, demonstrating the intricate metabolic integration between microbiome function and host physiology. Stable isotope tracing studies have confirmed this pathway, revealing that phenylalanine serves as a significant precursor for circulating hippuric acid through bacterial intermediates.

Metagenomic analyses have identified specific microbial functional modules associated with hippuric acid production, particularly those involved in phenylpropanoid metabolic pathways. Two distinct metabolic modules demonstrate positive correlations with urinary hippuric acid levels: cinnamate conversion leading to phenylpropanoate production, and pathways involving hippurate dehydrolase activity. These bacterial transformations occur primarily within anaerobic environments of the large intestine, where diverse microbial populations process dietary and endogenous aromatic compounds.

The gut microbiome's contribution to hippuric acid production exhibits significant inter-individual variation based on microbial composition and diversity. Studies involving 1,529 females from twin cohorts have demonstrated inverse associations between plasma hippuric acid levels and gut microbiome diversity indices. Subjects with reduced hippuric acid synthetic capacity often display characteristics of gut dysbiosis, even when dietary intake of polyphenol-rich foods remains adequate.

Alternative Synthesis Pathways

Beyond the primary hepatic and bacterial pathways, hippuric acid formation occurs through several alternative metabolic routes that contribute to overall production levels. Quinic acid metabolism represents a significant alternative pathway, involving gut microflora conversion of dietary quinic acid to hippuric acid through established biochemical transformations. This pathway has been recognized for over fifty years, with quinic acid serving as a normal dietary constituent capable of conversion to hippuric acid via gastrointestinal tract microflora.

The quinic acid pathway demonstrates nutritional interconnections with essential amino acid synthesis, particularly involving tryptophan and nicotinamide production. Research has shown that quinic acid concentrations in diet correlate directly with hippuric acid concentrations when analyzed in urine samples, as evidenced by significant linear regression analyses including unsupplemented control subjects. This relationship suggests that quinic acid serves as a major dietary component contributing to hippuric acid formation rather than merely representing environmental contamination.

Dietary polyphenol metabolism provides another substantial alternative pathway for hippuric acid generation. Polyphenolic compounds present in fruits, vegetables, tea, and wine undergo microbial biotransformation processes that ultimately yield benzoic acid as an intermediate metabolite. These phenolic compounds, including chlorogenic acids and epicatechins, are first converted to benzoic acid through gut bacterial metabolic pathways, subsequently undergoing hepatic conjugation to form hippuric acid.

The shikimate pathway represents an additional alternative mechanism involving bacterial metabolism of aromatic amino acid precursors. This pathway, existing exclusively in plants and bacteria, facilitates essential amino acid biosynthesis including phenylalanine, tryptophan, and tyrosine. Bacterial utilization of this pathway in the human gastrointestinal tract contributes to hippuric acid formation while simultaneously producing efficacious antioxidant amino acids and vitamins.

Metabolic Fate and Excretion Dynamics

The metabolic fate of hippuric acid involves complex transport and excretion mechanisms that determine its physiological impact and clearance from the body. Renal handling of hippuric acid demonstrates characteristics typical of organic anions subject to active tubular secretion. Studies involving arteriovenous concentration measurements in subjects with normal kidney function have confirmed that endogenous hippuric acid undergoes clearance with extraction ratios comparable to para-aminohippurate, suggesting efficient single-pass renal elimination.

Protein binding significantly influences hippuric acid disposition and clearance dynamics. Conventional ultrafiltration studies have measured protein binding levels of hippuric acid at 68 ± 1.8 percent in normal subjects, with significantly altered binding patterns observed in uremic conditions. Uremic subjects demonstrate reduced binding levels both pre-dialysis (36.6 ± 11.7 percent) and post-dialysis (48.3 ± 15.4 percent), indicating competitive displacement by accumulated uremic toxins.

The renal clearance mechanisms for hippuric acid involve active tubular secretion processes that exceed simple glomerular filtration. Clearance ratios of hippuric acid to creatinine consistently exceed unity, with values ranging from 1.8 to 3.6 in subjects with normal renal function. These elevated clearance ratios confirm active secretory transport, positioning hippuric acid among organic anions that undergo net tubular secretion.

Excretion dynamics reveal substantial daily hippuric acid elimination, with approximately 1-2 millimolar concentrations excreted in urine even without environmental solvent exposure. This consistent excretion pattern reflects the continuous metabolic production from dietary sources and endogenous pathways. Urinary excretion studies following beverage consumption have demonstrated that beverages containing more than 100 milligrams of benzoic acid can increase urinary hippuric acid excretion significantly, reaching concentrations up to 1.12 grams per liter.

The temporal dynamics of hippuric acid excretion show peak concentrations occurring approximately 1.5 hours after benzoic acid consumption, with geometric mean urinary concentrations increasing from baseline values of 0.207-0.316 grams per liter to peak values of 0.603-1.688 grams per liter. By three hours post-consumption, concentrations typically return toward baseline levels, indicating efficient renal clearance mechanisms.

Host-microbiota co-metabolism represents a fundamental biological process where gut bacteria and mammalian host systems work collaboratively to produce circulating metabolites that influence physiological functions [1]. Hippuric acid, also known as benzoylglycine, emerges as one of the most abundant organic acids in mammalian urine through this intricate metabolic partnership [1] [2]. The compound results from a complex interplay between microbial precursor generation in the gut and subsequent host enzymatic processing in hepatic and renal tissues [3] [4].

The co-metabolic pathway begins with dietary substrates including phenylalanine, polyphenolic compounds, and aromatic amino acids that undergo bacterial transformation in the intestinal environment [5]. These substrates are converted through microbial enzymatic processes into intermediate compounds, which are then absorbed into the systemic circulation and further metabolized by host enzymes [1] [2]. This collaborative metabolic framework demonstrates the sophisticated biochemical communication between the human host and its resident microbiota.

Research utilizing stable isotope tracing combined with bacterial and host genetics has revealed that hippuric acid generation requires both microbial reduction of phenylalanine to phenylpropionic acid and subsequent host re-oxidation involving medium-chain acyl-coenzyme A dehydrogenase [1] [2]. The process exemplifies how microbiota-derived metabolites intersect with host metabolic machinery to produce bioactive compounds that circulate at concentrations comparable to pharmaceutical agents [1].

Microbial Enzymes in Precursor Production

Microbial enzyme systems play a crucial role in the initial stages of hippuric acid biosynthesis through the production of essential precursor compounds [1] [6]. The phenylpropanoid pathway represents the primary microbial route for generating benzoate precursors, involving multiple enzymatic steps that convert dietary aromatic compounds into metabolically active intermediates [3] [7].

The conversion of phenylalanine to phenylpropionic acid occurs through a reductive metabolic pathway mediated by specific bacterial enzymes [1] [8]. Clostridium sporogenes serves as a key bacterial species in this process, utilizing the flavin-based electron transfer protein complex to facilitate amino acid reduction [6]. The phenyllactate dehydratase enzyme complex, consisting of four subunits encoded by the fldAIBC gene cluster, catalyzes the reversible dehydration of phenyllactate to cinnamate in a two-step process [9].

| Enzyme Complex | Gene Cluster | Function | Product |

|---|---|---|---|

| Phenyllactate Dehydratase | fldAIBC | Phenylalanine reduction | Phenylpropionic acid |

| Cinnamate Dehydrogenase | MC0004 | Phenylpropanoate production | Phenylpropanoate |

| Coumarate Degradation Complex | MC0005 | Cinnamate to benzoate conversion | Benzoate |

The enzymatic conversion involves coenzyme A transfer mediated by FldA, a phenyllactate coenzyme A transferase, followed by dehydration catalyzed by the heterodimeric FldBC phenyllactyl-coenzyme A dehydratase [9]. This process requires initiation by adenosine triphosphate, magnesium chloride, and reducing agents through an oxygen-sensitive initiator protein FldI present in bacterial cell extracts [9].

Metagenomic analysis has identified 2733 KEGG modules positively associated with hippuric acid production, with specific enzymatic pathways showing strong correlations with urinary hippuric acid levels [3] [7]. The cinnamate conversion module leading to phenylpropanoate production shows 100% prevalence across studied populations with a correlation coefficient of 0.19 [7]. Similarly, the coumarate degradation pathway encoding cinnamate to benzoate conversion demonstrates 74% prevalence with a correlation coefficient of 0.21 [7].

Medium-Chain Acyl-Coenzyme A Dehydrogenase Pathway

The medium-chain acyl-coenzyme A dehydrogenase pathway represents the critical host enzymatic mechanism responsible for converting microbially-produced phenylpropionic acid into hippuric acid [1] [2]. This pathway involves beta-oxidation processes that chain-shorten phenylpropionic acid to benzoic acid, which subsequently undergoes glycine conjugation to form hippuric acid [1] [2].

Medium-chain acyl-coenzyme A dehydrogenase demonstrates specific substrate affinity for phenylpropionyl-coenzyme A, with enzymatic activity reaching 48-75% of the rate observed with octanoyl-coenzyme A under identical experimental conditions [10]. Human medium-chain acyl-coenzyme A dehydrogenase exhibits particularly high efficiency, with steady-state kinetic analysis revealing a Michaelis constant of 50 micromolar for phenylpropionyl-coenzyme A [10].

| Species | Enzyme | Substrate | Activity (% of octanoyl-CoA) | Km (μM) |

|---|---|---|---|---|

| Rat | Medium-chain acyl-CoA dehydrogenase | Phenylpropionyl-CoA | 48% | Not determined |

| Human | Medium-chain acyl-CoA dehydrogenase | Phenylpropionyl-CoA | 75% | 50 |

| Rat | Short-chain acyl-CoA dehydrogenase | Phenylpropionyl-CoA | 0% | Not applicable |

| Human | Short-chain acyl-CoA dehydrogenase | Phenylpropionyl-CoA | 0% | Not applicable |

Experimental studies using medium-chain acyl-coenzyme A dehydrogenase knockout mice have demonstrated the essential role of this enzyme in hippuric acid production [1] [2]. Germ-free medium-chain acyl-coenzyme A dehydrogenase knockout mice colonized with wild-type Clostridium sporogenes showed significantly reduced hippuric acid levels compared to wild-type mice, confirming the enzymatic requirement for host-mediated conversion [1] [2].

The pathway efficiency varies significantly based on host genetic factors and microbiotal composition [2] [8]. Mice obtained from different vendors show substantial variation in hippuric acid levels, with Jackson Laboratory mice exhibiting micromolar concentrations in plasma while mice from other facilities show undetectable levels [2]. This variation correlates directly with phenylpropionic acid concentrations, supporting the precursor-product relationship in the metabolic pathway [2] [8].

Stable isotope tracing experiments using deuterated phenylpropionic acid have confirmed the conversion efficiency of this pathway [1] [2]. Oral administration of labeled phenylpropionic acid results in rapid incorporation into hippuric acid within 3-6 hours, with peak levels occurring at the 3-hour timepoint and subsequent decline by 24 hours post-administration [2].

FldC-Dependent Microbial Conversion Mechanisms

The FldC-dependent conversion mechanism represents a critical bacterial enzymatic system that governs the reductive metabolism of aromatic amino acids to produce hippuric acid precursors [6]. This mechanism involves a flavin-based electron transfer system that enables specific bacterial strains to convert phenylalanine into phenylpropionic acid through a series of coordinated enzymatic reactions [6] [11].

The FldC protein functions as an essential component of the phenyllactate dehydratase complex, requiring optimal conditions for enzymatic activity [6] [9]. Genetic disruption studies using ClosTron cassette insertion into the fldC gene have demonstrated complete abolishment of phenylpropionic acid production from phenylalanine substrates [6]. Wild-type Clostridium sporogenes exhibits robust production of phenylpropionic acid, 4-hydroxyphenylpropionic acid, and indolepropionic acid, while fldC mutant strains show undetectable levels of these metabolites [6].

| Bacterial Strain | FldC Status | Phenylalanine Conversion | Phenylpropionic Acid Production | Growth Rate (doubling time) |

|---|---|---|---|---|

| C. sporogenes Wild-type | Functional | Complete | High levels detected | 82 ± 2 minutes |

| C. sporogenes fldC mutant | Disrupted | Blocked | Undetectable | 160 ± 10 minutes |

| C. sporogenes + Glucose | Disrupted | Partially restored | Low levels | 82 ± 2 minutes |

The FldC-dependent mechanism operates through electron bifurcation processes that couple the energetically favorable reduction of aromatic substrates with the energetically unfavorable reduction of ferredoxin [11]. This process involves acyl-coenzyme A dehydrogenase complexed with electron transfer factors sharing 40-60% amino acid identity with butyryl-coenzyme A dehydrogenase complexes [11].

Metabolomic analysis of mice colonized with fldC-deficient bacterial strains reveals significant alterations in circulating metabolite profiles [6]. Hippuric acid concentrations in urine samples from mice colonized with fldC mutant strains remain at levels similar to germ-free controls, while wild-type colonized mice exhibit millimolar concentrations [6]. Conversely, phenylacetylglycine levels increase substantially in fldC mutant colonized mice, indicating compensatory oxidative metabolism of phenylalanine [6].

The FldC system demonstrates substrate specificity extending beyond phenylalanine to include tyrosine and tryptophan metabolism [6]. Resting cell suspension experiments show that FldC-deficient mutants cannot convert aromatic amino acids to their corresponding propionic acid derivatives, while maintaining the ability to process downstream intermediates such as phenylacrylate [6]. This specificity profile indicates that FldC functions primarily in the dehydratase step of the reductive aromatic amino acid metabolic pathway [6].

Microbial Community Variations and Hippuric Acid Production

Microbial community composition exhibits substantial influence on hippuric acid production capacity, with specific bacterial taxa and enterotypes demonstrating distinct metabolic capabilities [3] [12] [7]. The relationship between gut microbiome diversity and hippuric acid synthesis represents a fundamental aspect of host-microbiota metabolic interaction, with microbial gene richness serving as a primary determinant of hippuric acid excretion levels [3] [12].

Enterotype analysis reveals significant variations in hippuric acid production capacity across different bacterial community structures [7]. The Bacteroides 2 enterotype, characterized by low bacterial cell counts and reduced microbial gene richness, shows significantly lower hippuric acid concentrations compared to Ruminococcaceae and Prevotella enterotypes [7]. This dysbiotic community pattern associates with reduced metabolic potential and represents an immature ecosystem with limited benzoate production capabilities [7].

| Enterotype | Prevalence | Hippuric Acid Level | MC0004 Module Abundance | MC0005 Module Abundance |

|---|---|---|---|---|

| Bacteroides 1 | 25% | Moderate | Low | Low |

| Bacteroides 2 | 20% | Significantly low | Very low | Very low |

| Prevotella | 30% | High | High | Moderate |

| Ruminococcaceae | 25% | High | High | High |

Phylum-level analysis demonstrates that metagenomic species encoding hippuric acid precursor biosynthetic modules are predominantly found within Firmicutes, Actinobacteria, and Proteobacteria, while remaining undetected among Bacteroidetes [7]. This taxonomic distribution pattern explains the reduced hippuric acid production capacity observed in Bacteroides-dominated communities [7]. The Firmicutes to Bacteroidetes ratio correlates positively with hippuric acid synthesis potential, reflecting the metabolic capabilities of different bacterial groups [13].

Microbial gene richness accounts for 12.95% of the variation in urinary hippuric acid concentrations, representing the strongest individual predictor of hippuric acid excretion [3] [4]. Individuals with high microbial gene richness demonstrate significantly elevated hippuric acid levels compared to those with low microbial richness, with correlation coefficients reaching 0.19 for specific biosynthetic modules [7] [14]. This relationship remains consistent across different populations and dietary patterns, indicating a fundamental link between microbiome complexity and metabolic output [12].

Strain-level variations within bacterial communities significantly impact hippuric acid production through complex ecological interactions [15]. Studies utilizing defined bacterial communities have revealed that specific strain combinations can alter hippuric acid precursor metabolism through competitive and cooperative mechanisms [15]. Clostridium sporogenes abundance increases substantially in certain community configurations, resulting in enhanced phenylalanine metabolism and subsequent hippuric acid production [15].

The temporal stability of microbial communities influences hippuric acid production consistency, with longitudinal studies demonstrating that stable high-diversity communities maintain elevated hippuric acid synthesis over extended periods [12]. Conversely, communities undergoing dysbiotic transitions show corresponding reductions in hippuric acid production capacity, reflecting the sensitivity of this metabolic pathway to microbiome perturbations [12] [16].

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.31

Melting Point

UNII

Related CAS

532-94-5 (mono-hydrochloride salt)

583-10-8 (mono-potassium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 54 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 51 of 54 companies with hazard statement code(s):;

H302 (98.04%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (98.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Chlorophyll_

Use Classification

General Manufacturing Information

Dates

Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel

Chun-Hui Chiu, Chi-Tsung Chen, Ming-Huei Cheng, Li-Heng Pao, Chi Wang, Gwo-Hwa WanPMID: 33862429 DOI: 10.1016/j.ecoenv.2021.112231

Abstract

Toluene and xylene are common components of surgical smoke, whereas hippuric acid (HA) and methylhippuric acid (MHA) are the products of toluene and xylene metabolism in humans, respectively. HA and MHA can be used as indicators to evaluate the exposure hazards of toluene and xylene. In this study, we used liquid chromatography tandem mass spectrometry (LC-MS/MS) to simultaneously analyze the HA, o-/m-/p-MHA, and creatinine contents in the urine of healthcare personnel. Concentrations of HA and o-/m-/p-MHAs were normalized to those of creatinine and used to analyze urine samples of 160 operating room (OR) healthcare personnel, including administrative staff, surgical nurses, nurse anesthetists, and surgeons. The results showed that the five analytes could be accurately separated and exhibited good linearity (r > 0.9992). The rate of recovery was between 86% and 106%, and the relative standard deviation was less than 5%. Urine from administrative staff presented the highest median concentration of hippuric acid (0.25 g/g creatinine); this was significantly higher than that found in the urine of surgeons (0.15 g/g). The concentrations of urinary o-/m-/p-MHAs in surgical nurses were higher than those in administrative staff, nurse anesthetists, and surgeons. Furthermore, the type, sex, and age of healthcare personnel were associated with changes in urine HA and o-/m-/p-MHA concentrations. Healthcare personnel should be aware of the risk of exposure to surgical smoke.Associations among total p-cresylsulfate, indoxyl sulfate and hippuric acid levels with hemodialysis quality indicators in maintenance hemodialysis patients

Yung-Chuan Lu, Cheng-Ching Wu, I-Ting Tsai, Wei-Chin Hung, Thung-Lip Lee, Chin-Feng Hsuan, Teng-Hung Yu, Ching-Ting Wei, Fu-Mei Chung, Yau-Jiunn Lee, Chao-Ping WangPMID: 33508250 DOI: 10.1016/j.cca.2021.01.015

Abstract

Total p-cresylsulfate (PCS), indoxyl sulfate (IS) and hippuric acid (HA) are harmful uremic toxins known to be elevated in patients with uremia. Serum total PCS, IS and HA levels have been associated with coronary atherosclerosis, left ventricular hypertrophy, metabolic acidosis, neurological symptoms, and accelerated renal damage associated with chronic kidney disease; however, no study has examined the effect of total PCS, IS and HA on hemodialysis (HD) quality indicators. The aim of this study was to examine associations among total PCS, IS and HA with HD quality indicators in patients undergoing HD treatment.This study included 264 consecutive patients at a single HD center who assessed using previously demonstrated HD quality indicators including anemia, bone-mineral metabolism, dialysis dose, cardiovascular risk, and middle molecule removal area. Serum HA was measured using a capillary electrophoresis method. Serum total PCS and IS concentrations were measured using an Ultra Performance LC System.

Multiple regression analysis showed that sex, potassium, systolic blood pressure (SBP), average BP, β2-microglobulin, and creatinine were independently positively associated with IS level, and that age, total cholesterol, and estimated glomerular filtration rate (eGFR) was independently negatively associated with IS level. In addition, β2-microglobulin was independently positively associated with total PCS. Moreover, potassium, diastolic blood pressure, average BP, β2-microglobulin, dialysis vintage, and albumin were independently positively associated with HA level, and age, transferrin saturation, fasting glucose, and eGFR were independently negatively associated with HA level. When the patients were stratified by age and sex, serum IS and HA levels were still independently associated with some hemodialysis quality indicators. In addition, canonical correlation analysis also confirmed the relationship between uremic toxins (IS and HA) and HD quality indicators (potassium, β2-microglobulin, average BP, creatinine, and eGFR).

This study demonstrated that uremic toxins (IS and HA) and HD quality indicators (potassium, β2-microglobulin, average BP, creatinine, and eGFR) constructs were correlated with each other, and that there were sex and age differences in these associations among maintenance HD patients.

Metabolic Evaluation of Urine from Patients Diagnosed with High Grade (HG) Bladder Cancer by SPME-LC-MS Method

Kamil Łuczykowski, Natalia Warmuzińska, Sylwia Operacz, Iga Stryjak, Joanna Bogusiewicz, Julia Jacyna, Renata Wawrzyniak, Wiktoria Struck-Lewicka, Michał J Markuszewski, Barbara BojkoPMID: 33920347 DOI: 10.3390/molecules26082194

Abstract

Bladder cancer (BC) is a common malignancy of the urinary system and a leading cause of death worldwide. In this work, untargeted metabolomic profiling of biological fluids is presented as a non-invasive tool for bladder cancer biomarker discovery as a first step towards developing superior methods for detection, treatment, and prevention well as to further our current understanding of this disease. In this study, urine samples from 24 healthy volunteers and 24 BC patients were subjected to metabolomic profiling using high throughput solid-phase microextraction (SPME) in thin-film format and reversed-phase high-performance liquid chromatography coupled with a Q Exactive Focus Orbitrap mass spectrometer. The chemometric analysis enabled the selection of metabolites contributing to the observed separation of BC patients from the control group. Relevant differences were demonstrated for phenylalanine metabolism compounds, i.e., benzoic acid, hippuric acid, and 4-hydroxycinnamic acid. Furthermore, compounds involved in the metabolism of histidine, beta-alanine, and glycerophospholipids were also identified. Thin-film SPME can be efficiently used as an alternative approach to other traditional urine sample preparation methods, demonstrating the SPME technique as a simple and efficient tool for urinary metabolomics research. Moreover, this study's results may support a better understanding of bladder cancer development and progression mechanisms.Metabolomic analysis to detect urinary molecular changes associated with bipolar depression

Yan Ren, Zhen-Zhu Chen, Xiao-Li Sun, Hui-Jun Duan, Jun-Sheng Tian, Jia-Ying Wang, Hong YangPMID: 33227370 DOI: 10.1016/j.neulet.2020.135515

Abstract

Bipolar disorder (BD) is a debilitating mental disorder with complex clinical manifestations and low diagnostic accuracy. Depressive episodes are most common in the course of BD with high comorbidity and suicide rates, which present greater clinical challenges than mania and hypomania episodes. However, there are no objective biomarkers for bipolar depression. The aim of this study was to detect urinary metabolite biomarkers that could be useful for the diagnosis of bipolar depression. Nuclear magnetic resonance spectroscopy was used to profile urine samples of patients with bipolar depression (n = 37) and healthy volunteers (n = 48). Data were analyzed using Orthogonal Partial Least Square Discriminant Analysis and t-test. Differential metabolites were identified (VIP > 1 and p < 0.05), and further analyzed using Metabo Analyst 3.0 to identify associated metabolic pathways. In total, we identified seven metabolites differentially expressed in patients with BD and healthy controls. Compared with healthy group, the levels of betaine, glycerol, hippuric acid, indole sulfate, trimethylamine oxide, and urea in urine samples of BD patients were significantly higher, while the level of inositol was significantly lower. Most of these small molecules are related to lipid metabolism and gut microbiota metabolism. These differential metabolites could provide critical insight into the pathological mechanisms of bipolar depression. The results of this study provide a meaningful reference for similar and further studies in the future.Inhibition of biofilm and quorum sensing-regulated virulence factors in Pseudomonas aeruginosa by Cuphea carthagenensis (Jacq.) J. F. Macbr. Leaf extract: An in vitro study

Muzamil Ahmad Rather, Kuldeep Gupta, Manabendra MandalPMID: 33340600 DOI: 10.1016/j.jep.2020.113699

Abstract

Microbial biofilm formation, a quorum sensing (QS) regulated process, is one of the major causes of nosocomial and chronic infections, foodborne diseases, and associated deaths. Various approaches have been used to eradicate the menace of biofilm. Ethnomedicinal plants as potent antibiofilm agents are gaining a lot of interest in an era where the drug resistance is increasing and the availability of potent antibiotics is no longer promised. In this context, the methanol extract of Cuphea carthagenensis (CCMD), an ethno-medicinal and culinary herb, was evaluated as an antibiofilm and anti-QS agent against Pseudomonas aeruginosa.The aim of the study is to evaluate the antibiofilm and anti-QS activity of an ethnomedicinal plant against a strong biofilm forming microorganism, P. aeruginosa.

Antibiofilm activity of CCMD was demonstrated at different concentrations by Tissue Culture Plate, Test Tube method and other microscopic techniques. The effect of CCMD on QS and QS-related virulence factors viz. Pyocyanin, exopolymeric substance matrix (EPS), total protease, elastase, pyoverdin and swimming motility in P. aeruginosa were also evaluated. Antioxidant activity (DPPH & FRAP), total phenolic and flavonoid content were also checked. In order to determine the composition of the extract HPLC analysis was also performed.

In vitro study demonstrated a significant inhibition of biofilm formation (81.88 ± 2.57%) as well as production of QS-dependent virulence factors in P. aeruginosa. The extract also inhibited violacein production (83.31 ± 2.77%) in Chromobacterium violaceum which correlates with the reduction in QS-mediated virulence factors. The extract showed 64.79% ± 0.83% DPPH scavenging activity and reduction of ferricyanide complex (Fe

) to the ferrous form (Fe

) in DPPH and FRAP assay, respectively. Furthermore, the extract showed thermal stability and does not have any growth inhibitory effect on P. aeruginosa. The HPLC analysis demonstrated the presence of ellagic acid, ascorbic acid and hippuric acid in the extract.

This work is the first to demonstrate that C. carthagenensis can attenuate biofilm formation and QS-mediated virulence factors of P. aeruginosa. Further investigation is required to use this ethnomedicinal plant (CCMD) as an important source of antibiofilm agents.

Experimental and theoretical charge-density analysis of hippuric acid: insight into its binding with human serum albumin

Asma Hasil, Arshad Mehmood, Maqsood AhmedPMID: 32830731 DOI: 10.1107/S2052520619007911

Abstract

In order to comprehend the binding of an important metabolite, hippuric acid, with human serum albumin and to understand its chemical and electronic nature, an experimental charge-density analysis has been carried out using high-resolution diffraction data collected under cryogenic conditions, and all the results have been compared with theoretical findings using the B3LYP/6-311++g(2d,2p) level of theory. The structure displays very strong classical hydrogen bonds as well as other noncovalent interactions, which have been fully characterized using Hirshfeld surface analysis and Bader's quantum theory of atoms in molecules. Contact analysis on the Hirshfeld surfaces shows that the O...H, C...H and C...N intermolecular interactions are enriched and gives their relative strengths. Topological analysis of the electron density shows the charge concentration/depletion of hippuric acid bonds in the crystal structure. Electrostatic parameters such as atomic charges and dipole moments were calculated. The mapping of atomic basins and the calculation of respective charges show the atomic volumes of each atom as well as their charge contributions in the hippuric acid crystal structure. The dipole-moment calculations show that the molecule is very polar in nature. Calculations of the electrostatic potential show that the chain part of the molecule has a higher concentration of negative charge than the ring, which might be instrumental in its strong binding with the polar residues of site II of human serum albumin.The Relationship between Dietary Polyphenol Intakes and Urinary Polyphenol Concentrations in Adults Prescribed a High Vegetable and Fruit Diet

Erin D Clarke, Megan E Rollo, Clare E Collins, Lisa Wood, Robin Callister, Mark Philo, Paul A Kroon, Rebecca L HaslamPMID: 33182344 DOI: 10.3390/nu12113431

Abstract

Urinary polyphenol metabolites are potential biomarkers of dietary polyphenol intake. The current study aims to evaluate associations between total diet, vegetable and fruit polyphenol intakes with urinary polyphenol metabolite concentrations in a sample of adults prescribed a diet rich in vegetables and fruit. Thirty-four participants completed a 10-week pre-post study. Participants were asked to consume Australian recommended daily vegetable and fruit serves and attend measurement sessions at baseline and at weeks 2 and 10. Two 24-h diet recalls were collected at each time-point and polyphenol intakes were calculated using the Phenol-Explorer database. Spot urine samples, collected at each time-point, were analyzed for 15 polyphenol metabolites using liquid chromatography-mass spectroscopy. Spearman's correlation analyzes assessed the strength of relationships between urinary and dietary polyphenols. Linear mixed models were used to investigate relationships between polyphenol excretion and intake. Total urinary polyphenols were significantly correlated with total polyphenol intakes at week 10 (= 0.47) and fruit polyphenols at week 2 (

= 0.38). Hippuric acid was significantly correlated with vegetable polyphenols at baseline (

= 0.39). Relationships were identified between individual polyphenol metabolites and vegetable and fruit polyphenols. Linear mixed model analyzes identified that for every 1 mg increase in polyphenol intakes, urinary polyphenol excretion increased by 16.3 nmol/g creatinine. Although the majority of relationships were not sufficiently strong or consistent at different time-points, promising relationships were observed between total urinary polyphenols and total polyphenol intakes, and hippuric acid and vegetable polyphenols.

Black Raspberries Suppress Colorectal Cancer by Enhancing Smad4 Expression in Colonic Epithelium and Natural Killer Cells

Yi-Wen Huang, Chien-Wei Lin, Pan Pan, Tianjiao Shan, Carla Elena Echeveste, Yue Yang Mo, Hsin-Tzu Wang, Mohammed Aldakkak, Susan Tsai, Kiyoko Oshima, Martha Yearsley, Jianbo Xiao, Hui Cao, Chongde Sun, Ming Du, Weibin Bai, Jianhua Yu, Li-Shu WangPMID: 33424832 DOI: 10.3389/fimmu.2020.570683

Abstract

Innate immune cells in the tumor microenvironment have been proposed to control the transition from benign to malignant stages. In many cancers, increased infiltration of natural killer (NK) cells associates with good prognosis. Although the mechanisms that enable NK cells to restrain colorectal cancer (CRC) are unclear, the current study suggests the involvement of Smad4. We found suppressed Smad4 expression in circulating NK cells of untreated metastatic CRC patients. Moreover, NK cell-specific Smad4 deletion promoted colon adenomas in DSS-treatedmice and adenocarcinomas in AOM/DSS-treated mice. Other studies have shown that Smad4 loss or weak expression in colonic epithelium associates with poor survival in CRC patients. Therefore, targeting Smad4 in both colonic epithelium and NK cells could provide an excellent opportunity to manage CRC. Toward this end, we showed that dietary intervention with black raspberries (BRBs) increased Smad4 expression in colonic epithelium in patients with FAP or CRC and in the two CRC mouse models. Also, benzoate metabolites of BRBs, such as hippurate, upregulated Smad4 and Gzmb expression that might enhance the cytotoxicity of primary human NK cells. Of note, increased levels of hippurate is a metabolomic marker of a healthy gut microbiota in humans, and hippurate also has antitumor effects. In conclusion, our study suggests a new mechanism for the action of benzoate metabolites derived from plant-based foods. This mechanism could be exploited clinically to upregulate Smad4 in colonic epithelium and NK cells, thereby delaying CRC progression.

GPR109A mediates the effects of hippuric acid on regulating osteoclastogenesis and bone resorption in mice

Jin-Ran Chen, Haijun Zhao, Umesh D Wankhade, Sree V Chintapalli, Can Li, Dongzheng Gai, Kartik Shankar, Fenghuang Zhan, Oxana P LazarenkoPMID: 33420329 DOI: 10.1038/s42003-020-01564-2

Abstract

The G protein-coupled receptor 109 A (GPR109A) is robustly expressed in osteoclastic precursor macrophages. Previous studies suggested that GPR109A mediates effects of diet-derived phenolic acids such as hippuric acid (HA) and 3-(3-hydroxyphenyl) propionic acid (3-3-PPA) on promoting bone formation. However, the role of GPR109A in metabolic bone homeostasis and osteoclast differentiation has not been investigated. Using densitometric, bone histologic and molecular signaling analytic methods, we uncovered that bone mass and strength were significantly higher in tibia and spine of standard rodent diet weaned 4-week-old and 6-month-old GPR109A gene deletion (GPR109A) mice, compared to their wild type controls. Osteoclast numbers in bone and in ex vivo bone marrow cell cultures were significantly decreased in GPR109A

mice compared to wild type controls. In accordance with these data, CTX-1 in bone marrow plasma and gene expression of bone resorption markers (TNFα, TRAP, Cathepsin K) were significantly decreased in GPR109A

mice, while on the other hand, P1NP was increased in serum from both male and female GPR109A

mice compared to their respective controls. GPR109A deletion led to suppressed Wnt/β-catenin signaling in osteoclast precursors to inhibit osteoclast differentiation and activity. Indeed, HA and 3-3-PPA substantially inhibited RANKL-induced GPR109A expression and Wnt/β-catenin signaling in osteoclast precursors and osteoclast differentiation. Resultantly, HA significantly inhibited bone resorption and increased bone mass in wild type mice, but had no additional effects on bone in GPR109A

mice compared with their respective untreated control mice. These results suggest an important role for GPR109A during osteoclast differentiation and bone resorption mediating effects of HA and 3-3-PPA on inhibiting bone resorption during skeletal development.

Serum metabolomics approach to monitor the changes in metabolite profiles following renal transplantation

Ivana Stanimirova, Mirosław Banasik, Adam Ząbek, Tomasz Dawiskiba, Katarzyna Kościelska-Kasprzak, Wojciech Wojtowicz, Magdalena Krajewska, Dariusz Janczak, Piotr MłynarzPMID: 33057167 DOI: 10.1038/s41598-020-74245-z

Abstract

Systemic metabolic changes after renal transplantation reflect the key processes that are related to graft accommodation. In order to describe and better understand these changes, theHNMR based metabolomics approach was used. The changes of 47 metabolites in the serum samples of 19 individuals were interpreted over time with respect to their levels prior to transplantation. Considering the specific repeated measures design of the experiments, data analysis was mainly focused on the multiple analyses of variance (ANOVA) methods such as ANOVA simultaneous component analysis and ANOVA-target projection. We also propose here the combined use of ANOVA and classification and regression trees (ANOVA-CART) under the assumption that a small set of metabolites the binary splits on which may better describe the graft accommodation processes over time. This assumption is very important for developing a medical protocol for evaluating a patient's health state. The results showed that besides creatinine, which is routinely used to monitor renal activity, the changes in levels of hippurate, mannitol and alanine may be associated with the changes in renal function during the post-transplantation recovery period. Specifically, the level of hippurate (or histidine) is more sensitive to any short-term changes in renal activity than creatinine.